4,4'-Dicyanobibenzyl
Overview
Description
4,4’-Dicyanobibenzyl is a chemical compound with the molecular formula C₁₆H₁₀N₂ . It belongs to the class of azo compounds and is commonly used as a water-soluble azo initiator in radical polymerization processes . Its specific –N=N– structure makes it prone to thermal decomposition, which can lead to runaway reactions at elevated temperatures.
Scientific Research Applications
1. DNA N4-Methylcytosine (4mC) Site Prediction
DNA N4-methylcytosine (4mC) is an epigenetic modification involved in various biological processes. Accurate genome-wide identification of these sites is crucial for understanding their biological functions and mechanisms. Machine learning-based approaches, such as 4mCCNN, DNA4mC-LIP, and iDNA-MS, have been developed for genome-wide detection of such sites in multiple species. These tools have shown excellent performance in species like Escherichia coli and Arabidopsis thaliana, but their applicability is limited for species like Geoalkalibacter subterraneus, Geobacter pickeringii, and Mus musculus (Manavalan et al., 2020).
2. Meta-Predictor for 4mC Site Prediction
Meta-4mCpred, a meta-predictor for 4mC site prediction, employs a feature representation learning scheme generating probabilistic features based on different machine-learning algorithms and feature encodings. This tool has demonstrated improved prediction accuracy and generalizability for identifying 4mC sites across various species (Manavalan et al., 2019).
3. Neural Network-Based Tools for 4mC Identification
iRG-4mC, a neural network-based tool, focuses on identifying 4mC sites in Rosaceae genomes. This model outperformed existing computational models in accuracy and is accessible via a webserver for the research community (Lim et al., 2021).
4. Deep Learning for DNA N4-Methylcytosine Site Analysis
Deep learning techniques have been increasingly employed for 4mC site identification. Systematic analysis of existing deep learning-based predictors helps in building more effective models for future research in this area (Yu et al., 2022).
properties
IUPAC Name |
4-[2-(4-cyanophenyl)ethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJACMXZILVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369322 | |
Record name | 4,4'-DICYANOBIBENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dicyanobibenzyl | |
CAS RN |
4381-02-6 | |
Record name | 4,4'-DICYANOBIBENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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